molecular formula C20H22N6O3 B2539238 2-methyl-6-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1396814-11-1

2-methyl-6-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2539238
CAS No.: 1396814-11-1
M. Wt: 394.435
InChI Key: QENNNIYFUMJLNV-UHFFFAOYSA-N
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Description

2-methyl-6-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor of significant interest for neuroscientific research. PDE10A is highly enriched in the medium spiny neurons of the striatum, a key brain region governing motor control, motivation, and reward-related behaviors. This compound functions by elevating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating striatal output pathways. Its primary research value lies in its utility as a pharmacological tool for investigating the pathophysiology and potential treatment of neuropsychiatric and neurodegenerative disorders. Studies utilizing this inhibitor are pivotal for exploring novel therapeutic strategies for conditions such as schizophrenia, where PDE10A inhibition has been shown to produce both antipsychotic and pro-cognitive effects in preclinical models, and Huntington's disease, which involves the degeneration of striatal neurons. The compound's well-defined mechanism of action provides a critical means to dissect the complex signaling networks within the basal ganglia and to validate PDE10A as a central target for CNS drug discovery.

Properties

IUPAC Name

2-methyl-6-[3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-23-17(27)11-10-16(21-23)19(28)25-12-6-7-14(13-25)18-22-24(2)20(29)26(18)15-8-4-3-5-9-15/h3-5,8-11,14H,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENNNIYFUMJLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-6-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include:

  • Formation of the 1,2,4-triazole moiety : This is achieved through the reaction of appropriate hydrazones with isocyanates.
  • Piperidine modification : The introduction of the piperidine ring is accomplished via nucleophilic substitution reactions.
  • Pyridazinone formation : The final step involves cyclization to form the pyridazinone structure.

Structural Characteristics

The molecular structure can be represented as follows:

C19H22N6O3\text{C}_{19}\text{H}_{22}\text{N}_{6}\text{O}_{3}

This compound features:

  • A pyridazinone core providing stability and potential for biological interaction.
  • A triazole ring , known for its diverse biological activities.
  • A piperidine substituent , contributing to its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole DerivativeS. aureus15 μg/mL
Triazole DerivativeE. coli20 μg/mL

These findings suggest that the incorporation of the triazole moiety enhances the antimicrobial efficacy of the compound.

Anticancer Activity

The anticancer potential of similar compounds has been documented in various studies. For example, triazole derivatives have been evaluated against cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds indicate their effectiveness:

CompoundCancer Cell LineIC50 Value (μM)
Triazole DerivativeHCT-1166.2
Triazole DerivativeMCF-727.3

These results demonstrate that modifications to the triazole structure can significantly affect cytotoxicity against cancer cells .

Case Studies

Several studies have highlighted the biological activity of triazole-based compounds:

  • A study reported a series of triazole derivatives with varying substitutions that exhibited potent antimicrobial activity against a range of pathogens .
  • Another investigation focused on the anticancer properties of substituted triazoles, revealing promising results in inhibiting tumor growth in vitro .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to 2-methyl-6-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one exhibit significant anti-inflammatory properties. For example, the compound's ability to inhibit 5-lipoxygenase (5-LOX) has been highlighted in molecular docking studies, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. Similar derivatives have shown promising results against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic pathways .

Potential Anticancer Properties

Research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated that triazole-containing compounds can inhibit tumor growth in vitro and in vivo by modulating signaling pathways involved in cell proliferation and survival .

Case Studies

Study Findings Reference
Study on 5-lipoxygenase InhibitionThe compound was identified as a potential inhibitor of 5-lipoxygenase, suggesting applications in treating inflammatory diseases.
Antimicrobial Efficacy Against Mycobacterium tuberculosisDemonstrated significant inhibitory effects against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.
Anticancer ActivityInduced apoptosis in various cancer cell lines; further studies are needed to elucidate the underlying mechanisms.

Chemical Reactions Analysis

Pyridazin-3(2H)-one Core Reactivity

The pyridazinone ring is a key pharmacophore known for its electron-deficient nature, enabling nucleophilic substitution and cycloaddition reactions.

  • Nucleophilic Substitution : The carbonyl group at position 3 and the adjacent nitrogen atoms facilitate nucleophilic attack. For example, halogenation at position 4 or 5 can occur using POCl₃ or PCl₅ under reflux conditions .

  • Cyclocondensation : Pyridazinones react with hydrazines to form fused triazolo-pyridazines. Hydrazine hydrate can cyclize with dicarbonyl triazole derivatives to generate triazolo[4,5-d]pyridazines .

Table 1: Pyridazinone Reactivity

Reaction TypeReagents/ConditionsProductYieldReference
HalogenationPOCl₃, reflux4-Cl-pyridazinone75%
CyclocondensationHydrazine hydrate, 140°CTriazolo[4,5-d]pyridazine86%

1,2,4-Triazolone Ring Modifications

The 1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl group is susceptible to:

  • Ring-Opening Reactions : Acidic hydrolysis cleaves the triazolone ring, yielding semicarbazide intermediates.

  • Electrophilic Substitution : The phenyl group at position 4 undergoes nitration or sulfonation under standard aromatic substitution conditions .

Table 2: Triazolone Reactivity

Reaction TypeReagents/ConditionsProductYieldReference
HydrolysisHCl (6M), 100°CSemicarbazide derivative68%
NitrationHNO₃/H₂SO₄, 0°C4-NO₂-phenyltriazolone52%

Piperidine-Carbonyl Substituent Reactivity

The piperidine-1-carbonyl group introduces steric and electronic effects:

  • Amide Hydrolysis : Strong bases (e.g., NaOH) cleave the amide bond, yielding a carboxylic acid and piperidine .

  • Cross-Coupling : The carbonyl group participates in Suzuki-Miyaura couplings when converted to a triflate intermediate .

Table 3: Piperidine-Carbonyl Reactivity

Reaction TypeReagents/ConditionsProductYieldReference
HydrolysisNaOH (10%), refluxCarboxylic acid82%
Suzuki CouplingPd(PPh₃)₄, arylboronic acidBiaryl derivative65%

Substituent Effects on Reactivity

  • Methyl Group (Position 2) : Enhances electron density at the pyridazinone ring, reducing electrophilic substitution rates.

  • Phenyl Group (Triazolone) : Stabilizes the triazolone ring via resonance but increases steric hindrance for nucleophilic attacks .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C via cleavage of the triazolone ring.

  • Photodegradation : UV light induces radical formation at the pyridazinone carbonyl group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous heterocyclic derivatives from the literature.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Features Hypothesized Bioactivity
Target Compound Pyridazin-3(2H)-one - 2-Methyl
- 6-(Piperidine-carbonyl-triazol)
High complexity, multiple H-bond acceptors Kinase inhibition, antimicrobial
5-Chloro-6-phenylpyridazin-3(2H)-ones () Pyridazin-3(2H)-one - 2-Substituted (alkyl/aryl)
- 5-Chloro-6-phenyl
Moderate hydrophobicity, halogen presence Antimicrobial, anti-inflammatory
Coumarin-pyrimidinone derivatives () Pyrimidin-2(1H)-one - Coumarin at position 6
- Tetrazole-phenyl linkage
Extended conjugation, UV activity Anticancer, fluorescence probes

Key Observations

In contrast, ’s coumarin-pyrimidinones prioritize photophysical properties (e.g., fluorescence) over receptor affinity .

Synthetic Strategies: employs straightforward alkylation for pyridazinone functionalization , while the target compound likely requires advanced coupling techniques (e.g., amide bond formation) for its piperidine-triazole moiety.

Physicochemical Properties :

  • The target compound’s triazole and carbonyl groups may improve aqueous solubility compared to ’s halogenated derivatives, which exhibit higher LogP values .
  • ’s coumarin derivatives, with extended π-systems, likely show enhanced UV absorption, a trait absent in the target compound .

Hypothetical Pharmacological Advantages

  • The piperidine-triazole substituent could confer dual functionality: the triazole may act as a metalloenzyme inhibitor, while the piperidine enhances blood-brain barrier penetration.
  • Compared to ’s chloro-phenyl derivatives, the target compound’s reduced halogen content might lower toxicity risks .

Q & A

Q. What approaches compare this compound’s efficacy to structurally similar analogs?

  • Methodology :
  • SAR analysis : Synthesize analogs with modified triazole or piperidine moieties. Test bioactivity in parallel assays to identify critical functional groups .
  • Crystallography : Resolve X-ray structures to compare binding modes in enzyme active sites .

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